trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
Overview
Description
trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO It is a cyclobutanol derivative, characterized by the presence of an amino group and two methyl groups on the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through a of appropriate precursors.
Introduction of Amino Group: The amino group is introduced via an amination reaction, where an appropriate amine is reacted with the cyclobutane derivative under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the amino group or the cyclobutane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Biochemical Studies: It is used in studies to understand the interactions of cyclobutane derivatives with biological molecules.
Industry:
Material Science:
Chemical Manufacturing: It serves as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride involves its interaction with specific molecular targets. The amino group and the cyclobutane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
trans-3-Amino-2,2-dimethylcyclobutanol: The non-hydrochloride form of the compound.
cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride: A stereoisomer with different spatial arrangement of atoms.
3-Amino-2,2-dimethylcyclopropanol hydrochloride: A related compound with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness: trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a cyclobutane ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVWYQLMVRTELZ-TYSVMGFPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@H]1O)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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